

# Synthesis of 2,4,5-Trihydroxybenzaldehyde from Sesamol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2,4,5-Trihydroxybenzaldehyde

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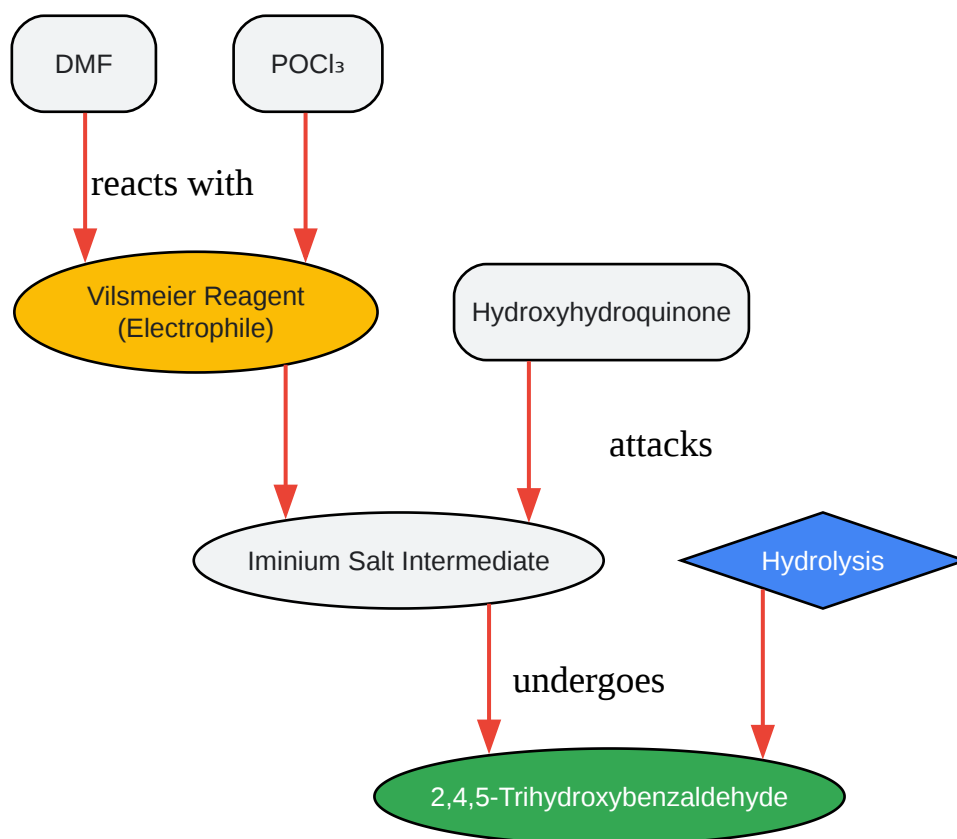
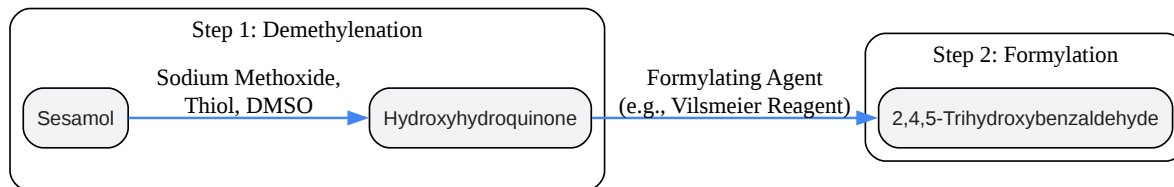
This technical guide provides a comprehensive overview of a plausible synthetic route for **2,4,5-Trihydroxybenzaldehyde**, a valuable substituted benzaldehyde, commencing from the readily available natural product, sesamol.<sup>[1]</sup> This document outlines a two-step synthetic pathway involving the demethylenation of sesamol to form the key intermediate, hydroxyhydroquinone, followed by its formylation to yield the target compound. Detailed experimental protocols, quantitative data, and visual representations of the synthetic logic are provided to facilitate understanding and replication in a laboratory setting.

## Synthetic Strategy Overview

The conversion of sesamol to **2,4,5-Trihydroxybenzaldehyde** necessitates two primary chemical transformations:

- **Demethylenation:** Cleavage of the methylenedioxy bridge of sesamol to yield 1,2,4-trihydroxybenzene (hydroxyhydroquinone).
- **Formylation:** Introduction of a formyl (-CHO) group onto the hydroxyhydroquinone ring at the C5 position to produce **2,4,5-Trihydroxybenzaldehyde**.

This overall synthetic pathway is depicted in the following workflow diagram.



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## References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

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